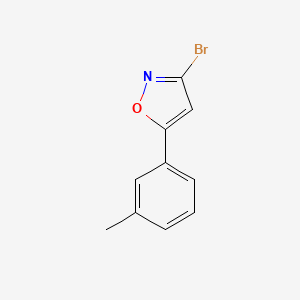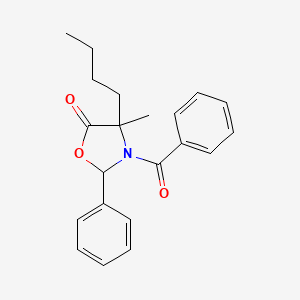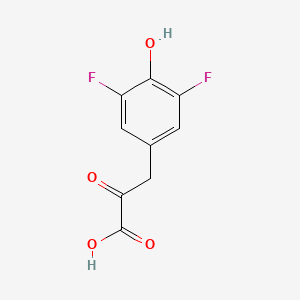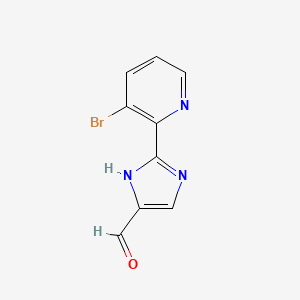
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3N. It is known for its unique properties due to the presence of both trifluoromethyl and perfluorophenyl groups. This compound is often used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride typically involves the reaction of trifluoroacetic anhydride with perfluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an imine derivative, while reaction with an alcohol can produce an ester .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride involves its ability to act as an electrophile in chemical reactions. The presence of the trifluoromethyl and perfluorophenyl groups enhances its reactivity, allowing it to participate in a variety of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- N-Phenyltrifluoroacetimidoyl Chloride
- 2,2,2-Trifluoro-N-phenylethanimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(perfluorophenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and perfluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable reagent in the synthesis of fluorinated compounds .
Propiedades
Fórmula molecular |
C8ClF8N |
|---|---|
Peso molecular |
297.53 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2,3,4,5,6-pentafluorophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8ClF8N/c9-7(8(15,16)17)18-6-4(13)2(11)1(10)3(12)5(6)14 |
Clave InChI |
SDNXUZKQLXEQPC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)




![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)



![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
